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Compound of Interest

Compound Name: Ethyl methyl sulfoxide

Cat. No.: B156511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfoxides, with a

primary focus on the extensively studied dimethyl sulfoxide (DMSO), as reagents in the

oxidation of alcohols to aldehydes and ketones. While specific literature on ethyl methyl
sulfoxide is limited, its reactivity is expected to parallel that of DMSO. The principles,

mechanisms, and protocols detailed herein for DMSO-based oxidations, such as the Swern

and Corey-Kim reactions, serve as a foundational guide for the application of other dialkyl

sulfoxides, including ethyl methyl sulfoxide.

The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the

preparation of carbonyl compounds that are key building blocks in the pharmaceutical industry.

Sulfoxide-based oxidations are favored for their mild reaction conditions, high chemoselectivity,

and avoidance of toxic heavy metals.[1][2][3]

Overview of Sulfoxide-Mediated Oxidation
Reactions
Sulfoxide-mediated oxidations, most notably the Swern and Corey-Kim oxidations, are powerful

methods for the conversion of primary and secondary alcohols to aldehydes and ketones,

respectively.[3][4] These reactions proceed under mild, typically low-temperature conditions,

making them compatible with a wide range of sensitive functional groups often present in

complex molecules and drug candidates.[5][6]
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The general strategy involves the activation of a dialkyl sulfoxide with an electrophile to form a

highly reactive sulfonium species. This species then reacts with the alcohol to form an

alkoxysulfonium salt. Subsequent deprotonation by a hindered, non-nucleophilic base induces

an intramolecular elimination to yield the desired carbonyl compound, a dialkyl sulfide, and

other byproducts.[3][7]

While dimethyl sulfoxide (DMSO) is the most commonly employed reagent, other sulfoxides

can be utilized.[8] The use of ethyl methyl sulfoxide would be expected to proceed via an

analogous mechanism, yielding ethyl methyl sulfide as a byproduct. This may offer advantages

in terms of the volatility and odor of the sulfide byproduct compared to dimethyl sulfide.

The Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most

commonly oxalyl chloride or trifluoroacetic anhydride, at low temperatures (typically -78 °C).[2]

[6][7] A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then

added to facilitate the final elimination step.[1][3] The reaction is known for its high yields and

compatibility with a broad range of substrates.[6]

The Corey-Kim Oxidation
The Corey-Kim oxidation employs a pre-formed electrophilic sulfur species, generated from the

reaction of dimethyl sulfide (DMS) with N-chlorosuccinimide (NCS).[4][5][9] This reagent, often

referred to as the "Corey-Kim reagent," then reacts with the alcohol. Similar to the Swern

oxidation, a base is required for the final product-forming elimination.[4][9] A notable advantage

of the Corey-Kim oxidation is that it can often be performed at slightly higher temperatures than

the Swern oxidation (e.g., -25 °C to 0 °C).[5]

Reaction Mechanisms and Workflows
The following diagrams illustrate the generally accepted mechanisms for the Swern and Corey-

Kim oxidations. The workflow for a typical oxidation experiment is also presented.
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Caption: Generalized mechanism of a sulfoxide-mediated alcohol oxidation.
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Start: Prepare Anhydrous Reaction Setup

Dissolve Sulfoxide (e.g., EMSO/DMSO)
in Anhydrous Solvent (e.g., CH₂Cl₂)

and cool to -78 °C

Add Activating Agent (e.g., (COCl)₂)
dropwise and stir

Add Alcohol in Anhydrous Solvent
dropwise and stir

Add Hindered Base (e.g., Et₃N)
dropwise and stir

Allow Reaction to Warm to Room Temperature

Quench Reaction (e.g., with H₂O or sat. NH₄Cl)

Aqueous Workup and Extraction

Dry, Concentrate, and Purify Product

End: Characterize Final Product

Click to download full resolution via product page

Caption: Typical experimental workflow for a Swern-type oxidation.
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Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Swern and Corey-

Kim oxidations of various primary and secondary alcohols using dimethyl sulfoxide. While direct

data for ethyl methyl sulfoxide is not readily available in the literature, similar yields are

anticipated under optimized conditions.

Oxidation

Method

Substrate

(Alcohol)
Product

Typical Yield

(%)

Reaction

Time (h)

Temperature

(°C)

Swern

Oxidation
1-Octanol 1-Octanal 90-95 1-2 -78 to RT

Swern

Oxidation
Cyclohexanol

Cyclohexano

ne
92-98 1-2 -78 to RT

Swern

Oxidation

Benzyl

alcohol

Benzaldehyd

e
>95 1-2 -78 to RT

Swern

Oxidation

4-Nitrobenzyl

alcohol

4-

Nitrobenzalde

hyde

90-96 1-2 -78 to RT

Corey-Kim

Oxidation
Geraniol Geranial 85-90 2-4 -25 to 0

Corey-Kim

Oxidation

4-tert-

Butylcyclohex

anol

4-tert-

Butylcyclohex

anone

90-95 2-4 -25 to 0

Corey-Kim

Oxidation

Cinnamyl

alcohol

Cinnamaldeh

yde
88-94 2-4 -25 to 0

Note: Yields are highly substrate and reaction condition dependent.

Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood due to

the evolution of toxic carbon monoxide (in the Swern oxidation with oxalyl chloride) and the foul

odor of the dialkyl sulfide byproduct.[2] All reagents and glassware must be anhydrous.
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Protocol for Swern Oxidation of a Primary Alcohol (e.g.,
1-Octanol to 1-Octanal)
Materials:

Dimethyl sulfoxide (DMSO) or Ethyl methyl sulfoxide (EMSO)

Oxalyl chloride

Triethylamine (Et₃N)

1-Octanol

Anhydrous dichloromethane (CH₂Cl₂)

Round-bottom flask with a magnetic stir bar

Syringes

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add

anhydrous CH₂Cl₂ (50 mL).

Add DMSO (2.2 eq) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add oxalyl chloride (1.1 eq) dropwise via syringe. Stir the mixture for 15 minutes at

-78 °C.

Add a solution of 1-octanol (1.0 eq) in anhydrous CH₂Cl₂ (10 mL) dropwise over 10 minutes.

Stir for an additional 30 minutes at -78 °C.

Add triethylamine (5.0 eq) dropwise. The reaction mixture may become thick. Stir for 15

minutes at -78 °C.
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Remove the cooling bath and allow the reaction to warm to room temperature over 30-45

minutes.

Quench the reaction by the slow addition of water (50 mL).

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x

30 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

The crude product can be purified by distillation or column chromatography on silica gel.

Protocol for Corey-Kim Oxidation of a Secondary
Alcohol (e.g., Cyclohexanol to Cyclohexanone)
Materials:

N-Chlorosuccinimide (NCS)

Dimethyl sulfide (DMS) or Ethyl methyl sulfide (EMS)

Triethylamine (Et₃N)

Cyclohexanol

Anhydrous toluene

Round-bottom flask with a magnetic stir bar

Syringes

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene (40

mL) and cool to 0 °C.
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Add N-chlorosuccinimide (1.2 eq) to the cooled solvent.

Slowly add dimethyl sulfide (1.2 eq) dropwise. The mixture is then cooled to -25 °C and

stirred for 1 hour.

Add a solution of cyclohexanol (1.0 eq) in anhydrous toluene (10 mL) dropwise, maintaining

the temperature at -25 °C. Stir for 2 hours.

Add triethylamine (2.5 eq) dropwise and allow the reaction to slowly warm to room

temperature while stirring for an additional 1 hour.

Quench the reaction with water (30 mL).

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

(3 x 25 mL).

Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by distillation.

Applications in Drug Development
The synthesis of aldehydes and ketones is a cornerstone of medicinal chemistry and drug

development. These functional groups are present in numerous active pharmaceutical

ingredients (APIs) and are versatile intermediates for further chemical modifications.

Aldehydes are precursors to a wide array of functional groups, including carboxylic acids,

esters, amides, and amines (via reductive amination).

Ketones are common pharmacophores and can be elaborated into more complex structures,

such as tertiary alcohols or chiral centers.

The mild and selective nature of sulfoxide-based oxidations makes them particularly valuable in

late-stage functionalization of complex molecules, where harsh reaction conditions could lead
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to undesired side reactions or degradation of the drug candidate.[6] The ability to perform these

oxidations without the use of heavy metals is also a significant advantage in pharmaceutical

manufacturing, as it simplifies purification and reduces concerns about metal contamination in

the final API.

Considerations for Using Ethyl Methyl Sulfoxide
While not as extensively documented as DMSO, ethyl methyl sulfoxide is a viable alternative

for these oxidation reactions. The primary considerations for its use are:

Byproduct: The corresponding byproduct would be ethyl methyl sulfide. This sulfide is less

volatile (boiling point: 67 °C) than dimethyl sulfide (boiling point: 37 °C), which could be

advantageous in terms of odor management and containment.

Reactivity: The steric and electronic differences between a methyl and an ethyl group are

minor in this context, and thus the reactivity of ethyl methyl sulfoxide is expected to be very

similar to that of DMSO.

Optimization: As with any chemical reaction, conditions may need to be re-optimized when

switching from DMSO to ethyl methyl sulfoxide to achieve maximum yield and purity.

Researchers are encouraged to explore the use of ethyl methyl sulfoxide and other dialkyl

sulfoxides as potentially "greener" or more process-friendly alternatives to the traditional

DMSO-based systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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